3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide, also referred to by its IUPAC name, is a complex organic compound that belongs to the class of benzofuran derivatives. It features multiple functional groups, including amide and carboxamide functionalities, making it of interest in medicinal chemistry and drug development.
This compound can be sourced from various chemical databases and literature, including PubChem and specialized chemical suppliers. Its molecular formula is , with a molecular weight of 460.5 g/mol.
The compound can be classified as an amide due to the presence of the amide functional group. Additionally, its structure incorporates elements typical of benzofuran derivatives, which are known for their biological activity, including anti-inflammatory and anticancer properties.
The synthesis of 3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. Common methods may include:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (nitrogen or argon), and the use of catalysts to enhance yields. Reaction monitoring can be conducted using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The molecular structure of 3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide exhibits a complex arrangement of rings and functional groups. Key features include:
The compound's structural data can be represented using various formats:
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
.MQVHZPVHOABDDA-UHFFFAOYSA-N
.The compound is expected to undergo various chemical reactions typical for amides and aromatic compounds:
Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence reaction rates and product yields. Techniques like NMR spectroscopy can be used to confirm reaction progress and product identity.
The mechanism of action for 3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is not fully elucidated but may involve:
Experimental studies would typically involve assays to measure binding affinity and biological activity against target enzymes or cell lines.
The physical properties of the compound include:
Key chemical properties include:
This compound has potential scientific uses in:
Research into this compound could lead to advancements in therapeutic strategies for diseases where inflammation or uncontrolled cell growth is a factor.
CAS No.: 147568-66-9
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2